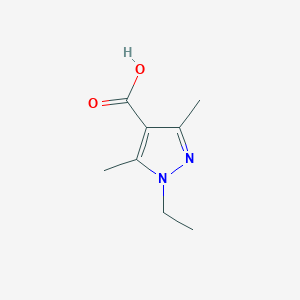

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-10-6(3)7(8(11)12)5(2)9-10/h4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMMFQJSODNLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360694 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108444-24-2 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a robust two-step process commencing with the Knorr pyrazole synthesis, followed by ester hydrolysis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the cyclocondensation of a β-ketoester, ethyl 2,4-dioxopentanoate (ethyl acetopyruvate), with ethylhydrazine. This reaction, a classic example of the Knorr pyrazole synthesis, yields the corresponding ethyl ester, ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate. The subsequent step is the saponification of this ester to the desired carboxylic acid.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

This procedure is based on the principles of the Knorr pyrazole synthesis.[1][2][3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Ethyl 2,4-dioxopentanoate | 158.15 | 1.0 |

| Ethylhydrazine | 60.10 | 1.1 |

| Glacial Acetic Acid | 60.05 | Catalytic |

| Ethanol (absolute) | 46.07 | Solvent |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate.

-

Add absolute ethanol to dissolve the ester.

-

Slowly add ethylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the Knorr pyrazole synthesis step.

Step 2: Synthesis of this compound (Saponification)

This procedure outlines the base-catalyzed hydrolysis of the pyrazole ester.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate | 196.24 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.0 - 3.0 |

| Ethanol | 46.07 | Solvent |

| Water | 18.02 | Solvent |

| Hydrochloric Acid (HCl) | 36.46 | To pH ~2 |

Procedure:

-

Dissolve the ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water in a round-bottom flask.

-

Add sodium hydroxide pellets and stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours.

-

Monitor the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the saponification step.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound. Please note that yields are representative and may vary based on reaction scale and optimization.

Table 1: Reactant and Product Information

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Starting Material 1 | Ethyl 2,4-dioxopentanoate | 615-79-2 | C₇H₁₀O₄ | 158.15 |

| Starting Material 2 | Ethylhydrazine | 60-23-1 | C₂H₈N₂ | 60.10 |

| Intermediate | Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate | N/A | C₁₀H₁₆N₂O₂ | 196.24 |

| Final Product | This compound | 108444-24-2 | C₈H₁₂N₂O₂ | 168.19 |

Table 2: Reaction Conditions and Expected Yields

| Step | Reaction Type | Solvent | Catalyst | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Knorr Pyrazole Synthesis | Ethanol | Acetic Acid | ~78 (Reflux) | 4 - 6 | 70 - 85 |

| 2 | Saponification | Ethanol/Water | NaOH | 25 - 60 | 2 - 4 | 85 - 95 |

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step approach, utilizing the Knorr pyrazole synthesis followed by ester hydrolysis, is a reliable and efficient method for obtaining this valuable compound. The provided experimental details, quantitative data, and workflow diagrams are intended to facilitate the successful replication and adaptation of this synthesis in a research and development setting.

References

- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 2. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 3. 1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl) | Sigma-Aldrich [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 108444-24-2). Due to the limited availability of published experimental data for this specific compound, this document combines reported physical and computed properties with generalized experimental protocols for its synthesis and characterization, drawing upon established methodologies for structurally related pyrazole derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and agrochemical development by providing a foundational understanding of this compound's characteristics and plausible routes for its synthesis and evaluation.

Chemical and Physical Properties

This compound is a substituted pyrazole carboxylic acid. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold known for a wide range of biological activities. The substitution pattern of this particular molecule suggests potential for further chemical modification and exploration of its biological profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | ChemScene |

| Molecular Weight | 168.19 g/mol | ChemScene |

| CAS Number | 108444-24-2 | ChemScene |

| Melting Point | 225-226 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 307.4 ± 37.0 °C | ChemicalBook[1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[2] |

| LogP (Predicted) | 1.21804 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (Hypothetical Protocol)

This protocol is adapted from general procedures for the synthesis of substituted pyrazole-4-carboxylates.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Hydrazine: While stirring, slowly add ethylhydrazine (1.0 eq) to the solution. The reaction may be exothermic.

-

Cyclization: Add a catalytic amount of a suitable acid or base to promote cyclization. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the ethyl ester.

Step 2: Hydrolysis to this compound

This protocol is a general procedure for the hydrolysis of pyrazole esters.[3]

-

Reaction Setup: The purified ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide, 2-3 eq).

-

Hydrolysis: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl), leading to the precipitation of the carboxylic acid.

-

Isolation: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Characterization Data (Illustrative Examples)

As experimental spectra for the target compound are not available, the following are illustrative examples of the types of data that would be expected, based on closely related pyrazole derivatives.

2.3.1. 1H NMR Spectroscopy

The 1H NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), two methyl groups (singlets), and potentially a broad singlet for the carboxylic acid proton.

2.3.2. 13C NMR Spectroscopy

The 13C NMR spectrum would display signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the carbons of the ethyl and methyl substituents.

2.3.3. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm-1 due to the O-H stretching of the carboxylic acid, a sharp peak around 1700 cm-1 for the C=O stretching, and various C-H and C-N stretching and bending vibrations.

2.3.4. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (168.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ethyl group.

Biological Activity and Drug Development Potential

While specific biological activities for this compound have not been reported, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[4] The presence of the carboxylic acid moiety provides a handle for further derivatization to explore structure-activity relationships (SAR).

Hypothetical Biological Screening Workflow

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

Caption: A general workflow for biological screening of a novel compound.

General Drug Discovery and Development Process

The development of a new drug is a long and complex process. The following diagram outlines the major stages of this journey, from initial discovery to market approval.

Caption: Major stages of the drug discovery and development process.

Conclusion

This compound is a compound with potential for further investigation in the fields of drug discovery and agrochemical development. While specific experimental data is currently limited, this guide provides a solid foundation for researchers by summarizing its known properties and outlining plausible synthetic and evaluative methodologies based on established chemical principles for related compounds. Further research is warranted to fully elucidate the chemical reactivity and biological activity of this molecule.

References

Spectroscopic Profile of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 108444-24-2). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its chemical structure and data from closely related analogs.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are estimations based on established principles of spectroscopy and data from similar compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | > 10 | Singlet (broad) | - | Chemical shift is concentration-dependent and the proton is exchangeable with D₂O. |

| N-CH₂-CH₃ | ~ 4.1 - 4.3 | Quartet | ~ 7 | |

| Pyrazole-CH₃ (C3) | ~ 2.3 - 2.5 | Singlet | - | |

| Pyrazole-CH₃ (C5) | ~ 2.2 - 2.4 | Singlet | - | |

| N-CH₂-CH₃ | ~ 1.4 - 1.6 | Triplet | ~ 7 |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~ 165 - 175 |

| C3 & C5 (Pyrazole Ring) | ~ 140 - 150 |

| C4 (Pyrazole Ring) | ~ 105 - 115 |

| N-CH₂ | ~ 45 - 55 |

| Pyrazole-CH₃ (C3) | ~ 10 - 15 |

| Pyrazole-CH₃ (C5) | ~ 10 - 15 |

| N-CH₂-CH₃ | ~ 14 - 18 |

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=N (Pyrazole Ring) | ~ 1550 | Medium |

| C=C (Pyrazole Ring) | ~ 1450 | Medium |

| C-O | 1210-1320 | Strong |

| O-H Bend | 920-950 | Medium, Broad |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+• | 182.09 | Molecular Ion |

| [M-COOH]+ | 137.09 | Loss of carboxylic acid group |

| [M-C₂H₅]+ | 153.07 | Loss of ethyl group |

Experimental Protocols

The following sections describe standard experimental methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the spectral width would typically be set from 0 to 15 ppm. For ¹³C NMR, the spectral width would be approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample could be prepared as a potassium bromide (KBr) pellet. A small amount of the compound would be ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is pressed against a crystal (e.g., diamond or germanium). The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with an electrospray ionization (ESI) source for polar molecules like carboxylic acids, or an electron ionization (EI) source. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. For EI, a small amount of the solid sample would be introduced directly into the source. The mass analyzer (e.g., quadrupole, time-of-flight) would be scanned over a mass range of approximately m/z 50 to 500 to detect the molecular ion and its characteristic fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

In-depth Technical Guide on the Crystal Structure of a 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Analogue

Disclaimer: To date, the specific crystal structure of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has not been publicly deposited in crystallographic databases. This guide therefore presents a comprehensive analysis of the crystal structure and synthesis of a closely related analogue, 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid , based on available scientific literature. This information provides valuable insights into the probable structural characteristics and synthetic pathways relevant to the target compound.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of many molecules with diverse biological activities, including antibacterial, fungicidal, herbicidal, and insecticidal properties.[1] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for structure-activity relationship (SAR) studies, drug design, and the development of new bioactive agents. This technical guide details the crystallographic data and a proven synthetic protocol for 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid, serving as a robust reference for researchers in medicinal chemistry and materials science.

Crystal Structure and Crystallographic Data

The crystal structure of 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid was determined by single-crystal X-ray diffraction.[1] In the crystalline state, molecules of this compound form centrosymmetric dimers through strong intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties.[1] Furthermore, intermolecular contacts between the sulfur atoms of adjacent dimers contribute to the formation of a sheet-like superstructure.[1] The pyrazole ring itself is planar.[1]

A summary of the crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₁₂N₂O₂S |

| Formula Weight | 200.27 |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.949 (2) Å |

| b | 8.330 (2) Å |

| c | 8.368 (2) Å |

| α | 71.267 (4)° |

| β | 80.761 (5)° |

| γ | 74.291 (5)° |

| Volume | 503.5 (2) ų |

| Z | 2 |

| Density (calculated) | 1.321 Mg/m³ |

| Absorption Coefficient | 0.29 mm⁻¹ |

| F(000) | 212 |

| Data Collection | |

| Diffractometer | Bruker SMART 1000 CCD |

| Reflections Collected | 2645 |

| Independent Reflections | 1765 [R(int) = 0.022] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I > 2σ(I)] | R1 = 0.054 |

| R indices (all data) | wR2 = 0.152 |

| Goodness-of-fit on F² | 1.04 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Experimental Protocols

The synthesis of 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid is a multi-step process beginning with a ketene S,S-acetal.[1]

Synthesis Workflow

Caption: Synthetic pathway for 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid.

Detailed Methodology

Step 1: Synthesis of Ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate [1] To a solution of ketene S,S-acetal (0.1 mol) in 50 ml of ethanol, 80% hydrazine hydrate (0.1 mol) was added slowly. The mixture was then stirred for 3 hours at room temperature to yield the intermediate pyrazole ester.

Step 2: Synthesis of Ethyl 1-ethyl-5-methyl-3-methylthiopyrazole-4-carboxylate [1] The product from Step 1 (5 mmol) was mixed with sodium hydroxide (1 g) and diethyl sulfate (0.77 g, 5 mmol) in 50 ml of chloroform. This mixture was stirred for 5 hours at room temperature, resulting in the N-ethylated pyrazole ester.

Step 3: Synthesis of 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid [1] The ethyl ester from Step 2 was hydrolyzed by refluxing for 3 hours. After cooling, the solution was acidified to a pH of 3.0. This procedure yielded the final carboxylic acid product. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of ethanol and acetonitrile.[1]

Logical Relationships and Structural Insights

The experimental workflow demonstrates a logical and efficient pathway to the target molecule. The initial cyclization reaction to form the pyrazole ring is a common strategy in heterocyclic chemistry. The subsequent N-alkylation and ester hydrolysis are standard transformations.

Caption: Logical flow from synthesis to solid-state structural features.

The structural analysis reveals key non-covalent interactions that govern the crystal packing. The hydrogen-bonded dimers are a common and stable motif for carboxylic acids. The additional S---S interactions demonstrate the role of the methylsulfanyl group in influencing the supramolecular assembly, a feature that would be absent in the target molecule, this compound. This suggests that while the core pyrazole structure and dimerization would likely be similar, the overall crystal packing could differ.

References

Technical Guide: Determining the Solubility of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines the experimental methodologies for determining the solubility of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in various solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework to enable researchers to generate such data.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This compound is a heterocyclic carboxylic acid, and understanding its solubility in different solvent systems is essential for its development as a potential therapeutic agent. The polarity of a compound, influenced by its functional groups, plays a significant role in its solubility. Carboxylic acids, for instance, exhibit different solubility behaviors in various solvents, which can be further influenced by factors like temperature and the presence of other solutes.[1][2][3]

This guide provides a detailed protocol for the widely accepted "shake-flask" method for determining thermodynamic solubility.[4][5][6][7][8][9][10] This method is considered a gold standard for its reliability and reproducibility in measuring equilibrium solubility.[9]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a classical approach to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.[7][9][10] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

2.1. Materials and Apparatus

-

Solute: High-purity this compound.

-

Solvents: A range of analytical grade solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

-

Equipment:

-

Analytical balance

-

Vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator[7]

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

2.2. Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.[8] The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by consistent solubility values.[9]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a controlled temperature.[5]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm) to remove any remaining solid particles. The filter should be pre-saturated with the solution to avoid loss of the compound due to adsorption.

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

2.3. Quantification

The concentration of this compound in the diluted samples can be determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, UV-Vis spectrophotometry can be used. A calibration curve is also required.

2.4. Data Analysis

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor. The results should be reported in units such as mg/mL or mol/L. It is advisable to perform the experiment in triplicate to ensure the precision of the results.

Data Presentation

While no specific data is available for this compound, the results of the described experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | ||

| Ethanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Toluene | ||

| Hexane |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This technical guide provides a comprehensive experimental protocol for determining the solubility of this compound. By following the detailed shake-flask methodology, researchers can generate reliable and accurate solubility data, which is fundamental for the continued research and development of this compound. The provided workflow diagram offers a clear visual representation of the experimental process.

References

- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 2. Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

The Rising Potential of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold remains a cornerstone in the development of novel bioactive compounds, demonstrating a remarkable breadth of biological activities. Among these, derivatives of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are emerging as a promising class with significant potential in agriculture and medicine. This technical guide provides an in-depth analysis of the current understanding of their biological activities, focusing on antifungal, antibacterial, and herbicidal properties. The information presented herein is a synthesis of available data on these and structurally related pyrazole derivatives, offering a valuable resource for researchers engaged in the design and development of new chemical entities.

Antifungal Activity

Derivatives of pyrazole-4-carboxylic acid have demonstrated significant efficacy against a range of phytopathogenic fungi. The primary mechanism of action for many of these compounds involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.

Quantitative Antifungal Data

The following table summarizes the in vitro antifungal activity of various 1-alkyl-3,5-dimethyl-1H-pyrazole-4-carboxamide derivatives against several plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) in µg/mL.

| Compound ID | R Group (Amide Substituent) | Rhizoctonia solani | Botrytis cinerea | Sclerotinia sclerotiorum | Fusarium oxysporum | Reference |

| 1a | 2-chlorophenyl | 5.23 | 8.14 | 10.5 | >50 | [1] |

| 1b | 4-chlorophenyl | 3.89 | 6.52 | 9.87 | >50 | [1] |

| 1c | 2,4-dichlorophenyl | 2.15 | 4.33 | 6.21 | 45.8 | [1] |

| 1d | 2-methylphenyl | 6.81 | 11.2 | 15.3 | >50 | [1] |

| 1e | 4-methylphenyl | 5.11 | 9.85 | 12.4 | >50 | [1] |

| Boscalid | (commercial fungicide) | 0.98 | 2.13 | 3.54 | >50 | [1] |

Note: The data presented is for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, which are structurally similar to the titular compounds and provide valuable insights into the potential of this chemical class.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

The antifungal activity of the compounds is determined using the mycelium growth inhibition method.[2]

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten, the stock solution of the test compound is added to achieve the desired final concentrations.

-

Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the PDA plate containing the test compound.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a period sufficient for the mycelium in the control plate (without any compound) to reach the edge of the plate.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula:

Inhibition (%) = [(C - T) / C] * 100

Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

-

EC50 Determination: To determine the EC50 value, a series of concentrations of the compound are tested, and the data is subjected to probit analysis.

Visualizing the Antifungal Assay Workflow

Workflow for the in vitro antifungal mycelial growth inhibition assay.

Antibacterial Activity

Certain derivatives of pyrazole carboxylic acids have also been investigated for their antibacterial properties. The activity is generally assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Quantitative Antibacterial Data

The following table presents the MIC values (in µg/mL) for a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria.

| Compound ID | R Group | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 2a | 4-chlorophenyl | 12.5 | 25 | 50 | >100 | [3] |

| 2b | 4-methoxyphenyl | 25 | 50 | 100 | >100 | [3] |

| 2c | 4-nitrophenyl | 6.25 | 12.5 | 25 | 50 | [3] |

| Ciprofloxacin | (standard) | 1.56 | 3.12 | 0.78 | 1.56 | [3] |

Note: The data is for a series of pyrazole-thiazole hybrids, highlighting the potential for antibacterial activity within the broader pyrazole class.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the broth microdilution method.[4]

-

Bacterial Culture: The test bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: A standardized inoculum of the test bacterium is added to each well of the microtiter plate.

-

Incubation: The plates are incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Visualizing the Antibacterial MIC Test Workflow

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Herbicidal Activity

Pyrazole-4-carboxamide derivatives have been explored as potential herbicides. Their mode of action often involves the inhibition of key enzymes in plant metabolic pathways.

Quantitative Herbicidal Data

The following table summarizes the post-emergence herbicidal activity of some pyrazole derivatives against various weed species, presented as percent inhibition at a given application rate.

| Compound ID | R Group | Digitaria sanguinalis | Abutilon theophrasti | Amaranthus retroflexus | Rate (g a.i./ha) | Reference |

| 3a | 2-pyridyl | 65 | 70 | 55 | 150 | [5][6] |

| 3b | 3-pyridyl | 50 | 60 | 45 | 150 | [5][6] |

| 3c | 4-pyridyl | 40 | 55 | 30 | 150 | [5][6] |

Note: The data is for a series of phenylpyridine-containing pyrazole derivatives.

Experimental Protocol: Post-Emergence Herbicidal Assay

-

Plant Cultivation: Seeds of the target weed species are sown in pots containing a suitable soil mixture and grown in a greenhouse under controlled conditions (temperature, light, and humidity).

-

Compound Application: The test compounds are formulated as an emulsifiable concentrate or a wettable powder and are applied to the foliage of the plants at a specific growth stage (e.g., two- to three-leaf stage) using a laboratory sprayer.

-

Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed as the percentage of growth inhibition or plant mortality compared to untreated control plants.

Visualizing the Structure-Activity Relationship Logic

References

- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Pyrazole Carboxylic Acid Derivatives: A Review of a Versatile Scaffold

Introduction

Pyrazole carboxylic acid derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents across a wide range of disease areas. While a detailed pharmacological profile for the specific compound, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, is not extensively documented in publicly available scientific literature, an examination of related pyrazole derivatives provides valuable insights into the potential biological activities and therapeutic applications of this chemical class. This technical overview aims to summarize the known pharmacological properties of pyrazole carboxylic acid derivatives, highlighting their diverse biological effects and the underlying synthetic strategies.

Biological Activities of Pyrazole Derivatives

Research has consistently demonstrated that pyrazole-containing molecules exhibit a broad spectrum of pharmacological activities. These activities are largely influenced by the nature and position of substituents on the pyrazole core.

Anti-inflammatory and Analgesic Properties

A significant body of research points to the anti-inflammatory and analgesic potential of pyrazole derivatives.[1][2] Some compounds within this class have been investigated for their ability to modulate inflammatory pathways, offering potential therapeutic benefits for conditions associated with inflammation and pain.[1][2] The synthesis of various substituted pyrazole derivatives has been a key focus in the development of new anti-inflammatory and analgesic agents.[2][3]

Anticancer Activity

Numerous studies have explored the anticancer properties of pyrazole derivatives, with some compounds demonstrating potent cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action for these compounds can vary, with some acting as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[4] The structural diversity of the pyrazole scaffold allows for the design of targeted anticancer agents.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a common feature in a number of antimicrobial and antifungal agents.[6][7] Researchers have synthesized novel pyrazole carboxamide derivatives that exhibit significant antifungal activity against various phytopathogenic fungi, in some cases exceeding the efficacy of existing commercial fungicides.[7] This highlights the potential of pyrazole derivatives in the development of new treatments for infectious diseases in both medicine and agriculture.

Other Therapeutic Areas

Beyond the aforementioned activities, pyrazole derivatives have been investigated for a multitude of other therapeutic applications, including:

Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acid derivatives is well-established in organic chemistry, with several versatile methods available. A common and historical approach is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine.[9][10] Variations of this method, along with other synthetic strategies, allow for the creation of a diverse library of substituted pyrazole compounds.[11][12] The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern on the pyrazole ring, which in turn influences the compound's biological activity.[9]

The Case of this compound

The available information suggests that this compound, like other pyrazole derivatives, may serve as a building block in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries.[1] However, without specific preclinical or clinical data, its pharmacological profile remains uncharacterized.

Future Directions

The diverse biological activities exhibited by the pyrazole scaffold underscore the continued importance of this heterocyclic motif in drug discovery. Future research efforts will likely focus on:

-

Synthesis of Novel Derivatives: The design and synthesis of new libraries of pyrazole carboxylic acid derivatives with tailored substitutions to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which pyrazole derivatives exert their pharmacological effects.

-

Pharmacokinetic Profiling: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

While the specific pharmacological profile of this compound remains to be elucidated, the broader class of pyrazole carboxylic acid derivatives continues to be a rich source of inspiration for the development of new therapeutic agents. Further investigation into this versatile chemical scaffold holds significant promise for addressing unmet medical needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijraset.com [ijraset.com]

- 11. sid.ir [sid.ir]

- 12. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 215436 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrazole Core: A Versatile Scaffold in Modern Drug Discovery, Focusing on 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is continually evolving, with an increasing emphasis on the development of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity. Among these, the pyrazole ring system has emerged as a "privileged scaffold," a core structural motif that is frequently found in potent, selective, and drug-like molecules. This technical guide delves into the significance of the pyrazole core, with a specific focus on the potential of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives as a foundational element in the design of next-generation therapeutics. While specific biological data for this particular molecule is limited in publicly available literature, its structural features, combined with the extensive bioactivity of the pyrazole class, suggest significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.

The Pyrazole Scaffold: A Hub of Biological Activity

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement imparts a range of physicochemical properties that are highly advantageous for drug design. The pyrazole core can engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions, making it an effective pharmacophore for a multitude of biological targets.

The versatility of the pyrazole scaffold is evidenced by its presence in a number of FDA-approved drugs and its widespread investigation in preclinical and clinical studies. Its derivatives have demonstrated a remarkable breadth of pharmacological activities.

Synthesis of the this compound Scaffold

The synthesis of this compound typically proceeds through the formation of its corresponding ethyl ester, ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate, followed by hydrolysis. A common and efficient method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

This protocol is a generalized procedure based on established methods for pyrazole synthesis.

-

Reaction Setup: To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, an equimolar amount of ethylhydrazine is added dropwise at room temperature.

-

Condensation: The reaction mixture is then heated to reflux for several hours to facilitate the condensation and cyclization reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

-

Hydrolysis: The purified ester is then subjected to hydrolysis using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to yield the target carboxylic acid.

Potential Therapeutic Applications

The diverse biological activities reported for pyrazole derivatives highlight the potential of this compound as a scaffold for developing novel drugs.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold is a key component in numerous kinase inhibitors. The planarity of the pyrazole ring allows it to function as an effective hinge-binding motif, a critical interaction for ATP-competitive kinase inhibition.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

Table 1: Examples of FDA-Approved Pyrazole-Containing Kinase Inhibitors

| Drug Name | Target Kinase(s) | Indication |

| Crizotinib | ALK, ROS1, MET | Non-small cell lung cancer |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, polycythemia vera |

| Encorafenib | BRAF | Melanoma, colorectal cancer |

| Erdafitinib | FGFR | Urothelial carcinoma |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a significant global health threat. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Reported Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Organism | Activity Metric | Reference |

| Pyrazole-4-carboxamides | Staphylococcus aureus | MIC | [Generic Literature] |

| Substituted Pyrazoles | Escherichia coli | Zone of Inhibition | [Generic Literature] |

| Fused Pyrazole Systems | Candida albicans | MIC | [Generic Literature] |

Anti-inflammatory Effects

Chronic inflammation is a key contributor to numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Certain pyrazole derivatives have demonstrated potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, is a widely used anti-inflammatory drug.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its straightforward synthesis and the established versatility of the pyrazole core provide a strong foundation for the development of novel therapeutic agents. Future research should focus on the synthesis of a library of derivatives based on this core structure and their subsequent screening against a panel of biological targets, particularly kinases, microbial enzymes, and inflammatory mediators. The generation of quantitative structure-activity relationship (QSAR) data will be crucial in guiding the optimization of lead compounds.

The Enigmatic Mechanism of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: A Survey of the Pyrazole Class

Despite a thorough investigation of available scientific literature, specific data regarding the mechanism of action, biological targets, quantitative efficacy, and associated experimental protocols for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid remains elusive. This technical guide, therefore, aims to provide a broader overview of the known mechanisms of action for the wider class of pyrazole carboxylic acid derivatives, offering a foundational understanding for researchers and drug development professionals. It is crucial to note that the activities described herein are characteristic of the broader pyrazole class and may not be directly applicable to the specific molecule .

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific biological effects of these compounds are largely dictated by the nature and position of substituents on the pyrazole ring.

Potential Mechanisms of Action for Pyrazole Carboxylic Acid Derivatives

Based on the activities of structurally related compounds, several potential mechanisms of action can be hypothesized for pyrazole derivatives. These are summarized below and should be considered as starting points for the investigation of novel compounds like this compound.

Enzyme Inhibition

A prominent mechanism of action for many bioactive pyrazole compounds is the inhibition of specific enzymes.

-

Succinate Dehydrogenase (SDH) Inhibition: A significant number of pyrazole-4-carboxamide derivatives have been developed as potent fungicides.[2][3] These compounds act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[2] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death. Molecular docking studies suggest that these inhibitors bind to the ubiquinone-binding site of the SDH complex.[2]

Workflow for Investigating SDH Inhibition

Figure 1: A generalized workflow for screening compounds for SDH inhibitory activity. -

Other Enzyme Targets: Pyrazole derivatives have been implicated in the inhibition of other enzymes as well. For instance, some have shown activity against cyclooxygenase (COX) enzymes, which are involved in inflammation.[4] The anticancer activity of certain pyrazoles is attributed to the inhibition of proteins like tubulin, epidermal growth factor receptor (EGFR), and various kinases.[5]

Receptor Modulation

The pyrazole nucleus can act as a bioisostere for other aromatic rings, enabling it to interact with various biological receptors.[6] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating binding to receptor pockets.[6]

-

Opioid Receptor Activation: Some pyrazole compounds have demonstrated antinociceptive effects that are linked to the activation of opioid receptors.[4]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Recently, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFRs, which are implicated in various cancers.[7]

Disruption of Cellular Processes

Beyond specific enzyme or receptor interactions, pyrazole derivatives can interfere with fundamental cellular processes.

-

Antimicrobial Mechanisms: The antimicrobial activity of pyrazoles can stem from various mechanisms, including the disruption of metal homeostasis within bacterial and fungal cells through chelation.[5]

-

Induction of Apoptosis: In the context of cancer, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in tumor cells.[5]

Structure-Activity Relationships (SAR)

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the substituents. For SDH inhibitors, the nature of the amide substituent is critical for potency and spectrum of activity.[2][8] For anti-inflammatory pyrazoles, the substituents on the phenyl rings attached to the pyrazole core significantly influence their COX inhibitory activity.

Experimental Protocols

Given the lack of specific data for this compound, detailed experimental protocols cannot be provided. However, for researchers wishing to investigate the potential activities of this compound, a general approach would involve:

-

In Vitro Screening: Initial screening against a panel of relevant biological targets based on the activities of related pyrazole derivatives (e.g., SDH, COX enzymes, various kinases, and cancer cell lines).

-

Determination of Quantitative Metrics: For any observed activity, dose-response studies should be conducted to determine key quantitative parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

-

Mechanism of Action Studies: Follow-up experiments to elucidate the specific mechanism of action. For enzyme inhibitors, this would involve kinetic studies. For receptor modulators, binding assays would be appropriate.

-

In Silico Modeling: Molecular docking and other computational methods can be used to predict binding modes and guide further optimization of the compound.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the broader class of pyrazole carboxylic acid derivatives exhibits a rich and diverse pharmacology. The primary known mechanisms include enzyme inhibition, particularly of succinate dehydrogenase in fungi, and modulation of various receptors. Future research into this compound should focus on systematic screening against these established targets to uncover its potential therapeutic or agrochemical applications. The development of a comprehensive biological profile will be essential for understanding its place within the vast landscape of pyrazole chemistry.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Evaluation of Pyrazole Carboxylic Acids: A Case Study on 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid belongs to this versatile class of compounds. While specific in vitro data for this particular molecule is limited, this technical guide consolidates information on structurally related pyrazole derivatives to provide a representative framework for its potential biological evaluation. The methodologies, data, and pathways described herein are drawn from studies on analogous compounds and are intended to serve as a blueprint for future research into this compound.

Potential Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are known to possess a diverse range of biological activities. Various studies have highlighted their potential as:

-

Anti-inflammatory agents: Many pyrazole derivatives have been investigated for their anti-inflammatory effects, often targeting enzymes like cyclooxygenase (COX).[4][5]

-

Antimicrobial agents: The pyrazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[6][7][8]

-

Anticancer agents: Several pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][9][10]

-

Enzyme inhibitors: Specific pyrazole derivatives have been identified as inhibitors of enzymes such as phosphodiesterase 4 (PDE4) and fibroblast growth factor receptors (FGFRs).[11][12]

Quantitative Data for Representative Pyrazole Derivatives

The following tables summarize quantitative data from in vitro studies of various pyrazole derivatives, offering insights into the potential potency and spectrum of activity for compounds like this compound.

Table 1: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one (Compound 6c) | SK-MEL-28 (Melanoma) | 3.46 | [10] |

| Pyrazole-1-carbothiohydrazide derivative (Compound 17) | HepG2 (Liver Carcinoma) | 5.35 | [13] |

| Pyrazole-1-carbothiohydrazide derivative (Compound 17) | A549 (Lung Carcinoma) | 8.74 | [13] |

| Polysubstituted pyrazole (Compound 4a) | P815 (Murine Mastocytoma) | 32 | [14] |

| Oxime ester with pyrazole ring (Compound 7a) | SH-SY5Y (Neuroblastoma) | 85.94 | [9] |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative (Compound 3) | Escherichia coli | 0.25 | [6] |

| Pyrazole derivative (Compound 4) | Streptococcus epidermidis | 0.25 | [6] |

| Pyrazole derivative (Compound 2) | Aspergillus niger | 1 | [6] |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole (Compound 1b) | Acinetobacter baumannii (MDR) | 512 | [15] |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole (Compound 1d) | Acinetobacter baumannii (MDR) | 512 | [15] |

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Pyrazole Derivatives

| Compound/Derivative Class | Target/Assay | IC50 | Reference |

| 3,5-dimethylpyrazole derivative (Compound If) | PDE4B | 1.7 µM | [11] |

| 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) | FGFR1 | 46 nM | [12] |

| 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) | FGFR2 | 41 nM | [12] |

| 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) | FGFR3 | 99 nM | [12] |

| 1H pyrazole-4-carboxylic acid ethyl ester (Compound 2e) | fMLP-OMe induced neutrophil chemotaxis | 0.19–2 nM | [1] |

Experimental Protocols for Key In Vitro Assays

The following are detailed methodologies for common in vitro assays used to evaluate the biological activity of pyrazole derivatives. These protocols can be adapted for the study of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of a compound against cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) and a normal cell line (e.g., BEAS-2B) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal calf serum and antibiotics.[10][13]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: A standardized inoculum of the microorganism is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Objective: To assess the anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a protein source, typically bovine serum albumin (BSA).

-

Denaturation Induction: Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

-

Cooling and Measurement: The mixture is cooled, and the turbidity is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

-

Data Analysis: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[16]

Visualizations of Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate generalized workflows for the in vitro screening of pyrazole derivatives.

Caption: Generalized workflow for the in vitro screening of pyrazole derivatives.

Caption: Detailed workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

While direct experimental data on this compound is currently lacking in the public domain, the extensive research on related pyrazole derivatives provides a solid foundation for predicting its potential biological activities and for designing a robust in vitro evaluation strategy. The established protocols for assessing cytotoxicity, antimicrobial efficacy, and anti-inflammatory properties, as outlined in this guide, are directly applicable. The quantitative data from analogous compounds suggest that pyrazole carboxylic acids can exhibit significant potency. Future in vitro studies on this compound are warranted to elucidate its specific biological profile and to determine its potential as a lead compound in drug discovery.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meddocsonline.org [meddocsonline.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates [scirp.org]

- 15. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties | MDPI [mdpi.com]

Methodological & Application

Application Note and Protocol: Knorr Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a versatile and widely used method for the preparation of substituted pyrazoles.[1][2][3][4] This application note provides a detailed protocol for the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a compound of interest for drug discovery and development, via a modified Knorr pyrazole synthesis.

Reaction Principle

The synthesis of this compound proceeds via the condensation of ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate derivative) with ethylhydrazine, followed by hydrolysis of the resulting ester. The reaction is typically catalyzed by an acid and involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4][5]

Experimental Protocol

Materials and Reagents:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Acetyl chloride

-

Ethylhydrazine sulfate

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Diethyl ether

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography apparatus and silica gel

Safety Precautions:

-

Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Sodium ethoxide and acetyl chloride are corrosive and moisture-sensitive; handle with care.

-

All organic solvents are flammable. Work away from open flames.

Part 1: Synthesis of Ethyl 2-acetyl-3-oxobutanoate (1,3-Dicarbonyl Precursor)

-

Preparation of Sodium Ethoxide Solution: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient amount) under a nitrogen atmosphere.

-

Acylation of Ethyl Acetoacetate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add acetyl chloride (1.0 eq) dropwise.

-

After the addition, allow the reaction to stir at room temperature for 2 hours.

-

Work-up: Quench the reaction by carefully adding water. Acidify the mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-acetyl-3-oxobutanoate. This intermediate is often used in the next step without further purification.

Part 2: Knorr Synthesis of Ethyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in ethanol.

-

Addition of Hydrazine: To this solution, add ethylhydrazine sulfate (1.1 eq) and a catalytic amount of a weak acid like acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

Part 3: Hydrolysis to this compound

-

Saponification: Dissolve the purified ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Data Presentation

| Step | Compound Name | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Ethyl 2-acetyl-3-oxobutanoate | Ethyl acetoacetate | Sodium ethoxide, Acetyl chloride | Ethanol | 2.5 | 0 to RT | ~85-90 |

| 2 | Ethyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate | Ethyl 2-acetyl-3-oxobutanoate | Ethylhydrazine sulfate, Acetic acid | Ethanol | 4-6 | Reflux | ~70-80 |

| 3 | This compound | Ethyl 1-Ethyl-3,5-dimethyl... | Sodium hydroxide, Hydrochloric acid | Ethanol/Water | 2-3 | Reflux | ~90-95 |

Characterization Data (Hypothetical):

-

This compound:

-

Appearance: White crystalline solid.

-

Melting Point: 155-158 °C.

-

¹H NMR (400 MHz, CDCl₃) δ: 1.45 (t, 3H, J=7.2 Hz, -CH₂CH₃), 2.50 (s, 3H, -CH₃), 2.55 (s, 3H, -CH₃), 4.10 (q, 2H, J=7.2 Hz, -CH₂CH₃), 11.5 (br s, 1H, -COOH).

-

¹³C NMR (101 MHz, CDCl₃) δ: 11.2, 13.8, 43.5, 112.1, 139.8, 148.2, 165.4.